

Crystal Structure Analysis of Lanthanum Carbonate Octahydrate: A Technical Guide

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Compound of Interest

Compound Name: *Lanthanum carbonate octahydrate*

Cat. No.: *B1593329*

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This technical guide provides an in-depth analysis of the crystal structure of **Lanthanum Carbonate Octahydrate** ($\text{La}_2(\text{CO}_3)_3 \cdot 8\text{H}_2\text{O}$), a compound of significant interest in the pharmaceutical industry, primarily for its role as a phosphate binder in the treatment of hyperphosphatemia.^[1] A thorough understanding of its crystallographic and physicochemical properties is paramount for drug development, formulation, and quality control. This document synthesizes data from key structural studies, outlines detailed experimental protocols, and presents visual workflows for researchers, scientists, and drug development professionals.

Crystallographic and Physicochemical Data

The definitive crystal structure of **lanthanum carbonate octahydrate** was determined through single-crystal X-ray diffraction studies. The compound crystallizes in the orthorhombic system with the space group Pccn .^[1] This structural framework accommodates four formula units of $\text{La}_2(\text{CO}_3)_3 \cdot 8\text{H}_2\text{O}$ per unit cell. The structure is characterized as an irregular layered type, with the foundational layers formed by alternating rows of carbonate ions and lanthanum atoms.^[2] The water molecules are situated between these layers and are not directly bonded to the metal ions.^[3]

Quantitative data derived from various analytical techniques are summarized in the tables below for clear comparison.

Table 1: Crystallographic Data for **Lanthanum Carbonate Octahydrate**

Parameter	Value	Reference
Chemical Formula	La₂(CO₃)₃·8H₂O	[1]
Crystal System	Orthorhombic	[1]
Space Group	Pccn	[1]
Lattice Parameter, a (Å)	8.984 ± 0.004	
Lattice Parameter, b (Å)	9.580 ± 0.004	
Lattice Parameter, c (Å)	17.00 ± 0.01	
Formula Units per Cell (Z)	4	
Calculated Density (g cm ⁻³)	2.732	
Observed Density (g cm ⁻³)	2.72 ± 0.01	

| Average La-O Bond Length (Å) | 2.61 |[\[3\]](#) |

Table 2: Characteristic Powder X-ray Diffraction (PXRD) Peaks

2θ Angle (°) (±0.2°)	Reference
10.4	[1]
18.6	[1]
20.9	[1]
21.3	[1]
27.2	[1]
29.2	[1]

| 34.5 |[\[1\]](#) |

Table 3: Thermal Decomposition Stages by Thermogravimetric Analysis (TGA)

Temperature Range (°C)	Process	Weight Loss (%)	Reference
30 - 350	Dehydration (Loss of 8 H ₂ O)	~24.27 (Theoretical: 23.9%)	[1]

| 350 - 800 | Decarboxylation (Loss of 3 CO₂) | Not specified | [1] |

Table 4: Key Fourier-Transform Infrared (FTIR) Spectroscopy Bands

Wavenumber (cm ⁻¹)	Assignment	Reference
~3200 - 3400	O-H stretching from lattice water	[1][4]
~1337	Carbonate peak	[1][5]

| ~850 | Carbonate peak | [1][5] |

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of **lanthanum carbonate octahydrate**. The following sections describe the protocols cited in the literature.

Single-Crystal X-ray Diffraction

This technique provides the fundamental data for determining the crystal structure, including lattice parameters and atomic positions.

- Sample Preparation: Single crystals were coated with Canada balsam to minimize the loss of hydration water during data collection.
- Data Collection: The orthorhombic symmetry and unit cell dimensions were initially established using Weissenberg and precession photographs with Cu K α radiation ($\lambda = 1.5418 \text{ \AA}$). A crystal with approximate dimensions of 0.16 x 0.15 x 0.05 mm was used to collect intensity data from equi-inclination Weissenberg photographs.

- Data Analysis: The collected intensity data were corrected for absorption effects, which were noted to be severe ($\mu = 444 \text{ cm}^{-1}$). The structure was then solved and refined to a final R factor of 0.061.

Powder X-ray Diffraction (PXRD)

PXRD is used to confirm the polymorphic form and assess the phase purity of bulk samples.

- Instrumentation: A standard powder X-ray diffractometer is used.
- Sample Preparation: A representative sample of **lanthanum carbonate octahydrate** is prepared for analysis.
- Data Collection: The sample is scanned over a defined 2θ range to obtain a diffraction pattern.
- Data Analysis: The experimental powder pattern is compared with a simulated pattern generated from single-crystal data or a reference pattern from a database (e.g., ICDD card number: 25-1400).[1][6] The presence of characteristic peaks confirms the identity of the compound.[1]

Thermal Analysis (TGA)

TGA is employed to determine the water and carbonate content and to study the thermal decomposition pathway.

- Instrumentation: A thermogravimetric analyzer, which may be coupled to an FTIR spectrometer for evolved gas analysis (TGA-FTIR).[1]
- Sample Preparation: A sample of 10-15 mg is placed in an open alumina pan.[1]
- Experimental Conditions:
 - Temperature Program: Heating from 30°C to 400°C (or higher, up to 900°C for full decomposition) at a rate of 10°C/min.[1]
 - Atmosphere: Purged with a stream of nitrogen flowing at 80 mL/min.[1]

- Data Analysis: The weight loss is measured as a function of temperature. The first weight loss, occurring between 30°C and 350°C, corresponds to the loss of eight water molecules. [1] Subsequent weight losses at higher temperatures are due to decarboxylation.[1]

Spectroscopic Analysis (FTIR)

FTIR spectroscopy is used to identify the functional groups present in the molecule, confirming the presence of carbonate and water.

- Instrumentation: A Fourier-Transform Infrared spectrometer.
- Sample Preparation: Samples can be analyzed directly or after being isothermally heated to study decomposition products.[1]
- Data Collection: An infrared spectrum is collected over a standard range (e.g., 4000-400 cm^{-1}).
- Data Analysis: The spectrum is analyzed for characteristic absorption bands. For **lanthanum carbonate octahydrate**, prominent peaks for carbonate are observed around 850 and 1337 cm^{-1} , while broad O-H bands from water are seen around 3200-3400 cm^{-1} .[1][5]

Elemental Analysis

This technique is used to confirm the empirical formula of the compound.

- Instrumentation: An elemental analyzer, such as a Thermo Finnigan Flash-EA1112.[1]
- Analysis: The weight percentages of carbon and hydrogen are determined.
- Confirmation: The experimental values are compared to the theoretical values to confirm the stoichiometry of $\text{La}_2(\text{CO}_3)_3 \cdot 8\text{H}_2\text{O}$. For example, reported values of carbon (5.98%) and hydrogen (2.69%) align with the octahydrate form.[1]

Visualized Workflows and Pathways

Diagrams created using the DOT language provide a clear visual representation of the analytical workflow and the compound's decomposition pathway.

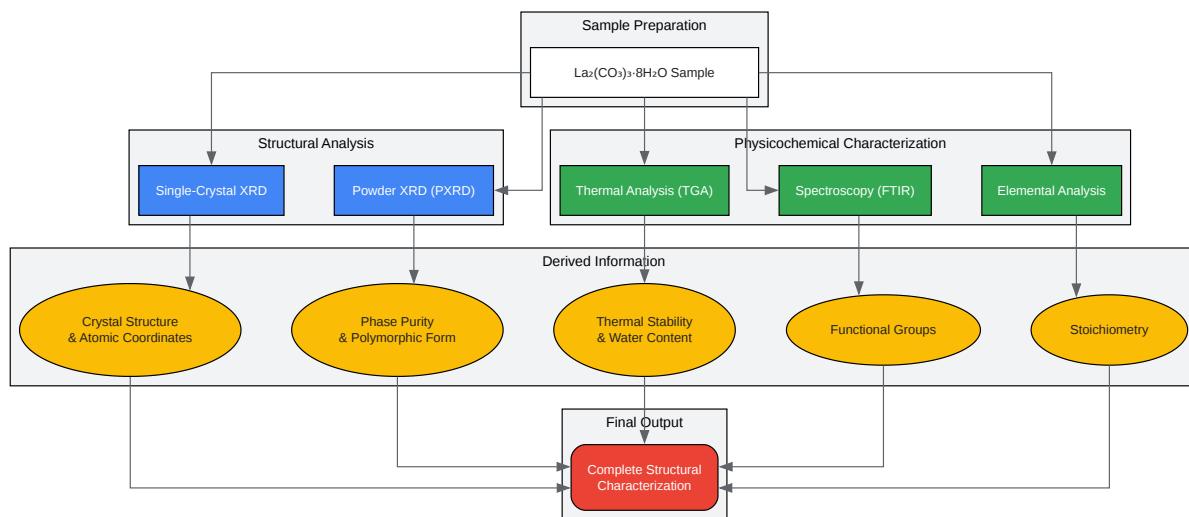
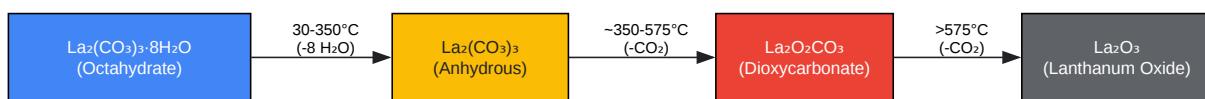
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Figure 1: General experimental workflow for the structural characterization of $\text{La}_2(\text{CO}_3)_3 \cdot 8\text{H}_2\text{O}$.

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